
Dcfpyl
Übersicht
Beschreibung
Piflufolastat, also known as Piflufolastat F-18, is a radioactive diagnostic agent used primarily in positron emission tomography (PET) imaging. It is specifically designed to target prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is used to detect and localize prostate cancer metastases and recurrences, providing critical information for the diagnosis and management of prostate cancer .
Wissenschaftliche Forschungsanwendungen
Clinical Utility in Prostate Cancer Management
Piflufolastat F-18 is particularly valuable for detecting recurrent prostate cancer, especially in patients with low prostate-specific antigen (PSA) levels. A pivotal phase 3 trial, known as the CONDOR trial, demonstrated that this imaging agent can lead to significant changes in treatment management. In a subset of patients with PSA levels below 0.5 ng/mL, piflufolastat F-18 imaging resulted in a management change for 39.1% of participants, with 74.1% of those changes involving an escalation of treatment from local salvage therapy to systemic therapy .
Key Findings from the CONDOR Trial
- Patient Cohort : 208 men with a median baseline PSA of 0.8 ng/mL.
- Localization Rate : Achieved a correct localization rate between 84.8% and 87.0%.
- Disease Detection Rate : Reported between 59% and 66%.
- Management Changes : 63.9% of patients had their intended management altered post-imaging .
Cost-Effectiveness Analysis
A recent study assessed the cost-effectiveness of piflufolastat F-18 compared to other imaging modalities such as fluciclovine F-18 and gallium-68 PSMA-11. The analysis indicated that piflufolastat F-18 was the most cost-effective option for diagnosing and staging prostate cancer, providing greater quality-adjusted life years (QALYs) at a lower incremental cost-effectiveness ratio (ICER) compared to its counterparts .
Imaging Modality | LYs (Life Years) | QALYs | ICER ($/QALY) |
---|---|---|---|
Piflufolastat F-18 | 6.80 | 5.33 | $21,122 |
Fluciclovine F-18 | 6.58 | 5.12 | $124,330 |
Gallium68-PSMA-11 | 6.76 | 5.30 | $55,836 |
Standard of Care Imaging | - | - | - |
Case Studies and Research Insights
- Impact on Clinical Decision-Making : In a study involving patients undergoing initial staging, piflufolastat F-18 detected PSMA-avid lesions in approximately 65.5% of cases, influencing subsequent treatment decisions significantly .
- SUV Analysis : The OSPREY trial analyzed standardized uptake values (SUV) from piflufolastat F-18 PET scans, revealing that SUVpeak increased with rising baseline PSA levels and Gleason scores, indicating higher tumor activity in more aggressive cancer forms .
- Safety Profile : The compound has shown a favorable safety profile with minimal adverse reactions reported, including headaches and fatigue at rates below 2% .
Wirkmechanismus
Target of Action
DCFPyL, also known as Piflufolastat F 18, is a urea-based small-molecule inhibitor . Its primary target is the Prostate-Specific Membrane Antigen (PSMA) . PSMA is a transmembrane glycoprotein that plays a role in dietary folate uptake and the release of neurotransmitters within the brain . It is expressed in the prostate at levels roughly 1000-fold greater than elsewhere in the body, and even higher in prostate cancer tissue .
Mode of Action
This compound binds to PSMA, allowing for the visualization of cancerous prostate tissue . This binding is crucial for the compound’s diagnostic capabilities in imaging PSMA-positive lesions in men with prostate cancer .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the binding to PSMA, a protein that is overexpressed in prostate cancer cells . This binding allows for the visualization of these cells, aiding in the diagnosis and monitoring of prostate cancer .
Pharmacokinetics
The pharmacokinetics of this compound involve its uptake in normal organs and in metastatic prostate cancer . Initial clinical evaluation demonstrated high tumor uptake, comparable to that of 68Ga-PSMA-11 and improved relative to 18F-DCFBC . It also showed favorable clearance, with normal-tissue distribution resulting in a radiation dose within the limits required by the FDA .
Result of Action
The result of this compound’s action is the ability to visualize PSMA-positive lesions in men with prostate cancer . This allows for more accurate and earlier detection of suspected prostate cancer metastases or recurrences . It is particularly useful for patients who have suspected metastases and are candidates for initial definitive therapy, and for men with a suspected recurrence of prostate cancer based on elevated prostate-specific antigen (PSA) levels .
Action Environment
The action environment of this compound is within the human body, specifically in tissues where PSMA is overexpressed . Environmental factors that could influence this compound’s action, efficacy, and stability include the patient’s overall health status, the stage of the prostate cancer, and the presence of other medical conditions. More research is needed to fully understand how these and other factors may impact the effectiveness of this compound .
Biochemische Analyse
Biochemical Properties
DCFPyL interacts with PSMA, a type II transmembrane glycoprotein that is overexpressed in prostate cancer cells . The interaction between this compound and PSMA is crucial for its role in biochemical reactions. This interaction leads to the internalization of the this compound-PSMA complex into the cell, which can then be detected using PET imaging .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly prostate cancer cells. It influences cell function by binding to PSMA, leading to the internalization of the this compound-PSMA complex. This process can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to PSMA on the surface of prostate cancer cells. This binding leads to the internalization of the this compound-PSMA complex, allowing for the detection of PSMA-overexpressing cells . This mechanism is crucial for the use of this compound in PET imaging of prostate cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have high tumor uptake, comparable to that of other PSMA-targeting agents . Its uptake in normal organs and in metastatic prostate cancer is consistent and repeatable . Over time, the distribution of this compound is only minimally altered by variability in tumor burden .
Transport and Distribution
After administration, this compound is distributed throughout the body and is taken up by PSMA-expressing cells . It has favorable clearance, with normal tissue distribution resulting in a radiation dose within the limits required by the FDA .
Subcellular Localization
Upon binding to PSMA on the cell surface, the this compound-PSMA complex is internalized into the cell
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Piflufolastat F-18 wird durch einen mehrstufigen Prozess synthetisiert, der die Einarbeitung des radioaktiven Isotops Fluor-18 beinhaltet. Die Synthese beginnt mit der Herstellung eines Vorläufermoleküls, das dann mit Fluor-18 unter Verwendung nukleophiler Substitutionsreaktionen radioaktiv markiert wird. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung wasserfreier Lösungsmittel und spezifischer Katalysatoren, um eine hohe radiochemische Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Piflufolastat F-18 beinhaltet automatisierte Synthesemodule, die die radioaktiven Materialien sicher und effizient handhaben können. Diese Module sind so konzipiert, dass sie die Synthese, Reinigung und Formulierung des Endprodukts unter strengen Qualitätskontrollmaßnahmen durchführen können. Der Produktionsprozess ist optimiert, um die Verbindung in einer Form zu erzeugen, die für die intravenöse Injektion geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Piflufolastat F-18 unterliegt während seiner Synthese hauptsächlich nukleophilen Substitutionsreaktionen. Die Verbindung ist unter physiologischen Bedingungen relativ stabil, kann aber im Laufe der Zeit Hydrolyse und andere Abbaureaktionen unterliegen.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Fluor-18 wird unter Verwendung nukleophiler Substitutionsreaktionen in das Vorläufermolekül eingeführt. Häufige Reagenzien sind Kaliumfluorid und Cryptanden, um die Einarbeitung von Fluor-18 zu erleichtern.
Hydrolyse: Die Verbindung kann in Gegenwart von Wasser Hydrolyse unterliegen, was zur Bildung verschiedener Abbauprodukte führt
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das gebildet wird, ist Piflufolastat F-18, das für die PET-Bildgebung verwendet wird. Abbauprodukte können verschiedene hydrolysierte Formen der Verbindung umfassen, die typischerweise während des Reinigungsprozesses entfernt werden .
Vergleich Mit ähnlichen Verbindungen
Gallium-68 PSMA-11: Another PSMA-targeted PET imaging agent used for similar diagnostic purposes. It is the first PSMA-targeted PET imaging drug approved by the U.S. Food and Drug Administration.
Fludeoxyglucose F-18: A commonly used PET imaging agent that targets glucose metabolism in cancer cells, providing a different diagnostic approach compared to PSMA-targeted agents
Uniqueness of Piflufolastat: Piflufolastat F-18 is unique in its high specificity and affinity for PSMA, making it particularly effective for imaging prostate cancer. Its ability to provide detailed images of PSMA-expressing tissues sets it apart from other imaging agents, allowing for more accurate detection and localization of prostate cancer lesions .
Biologische Aktivität
Piflufolastat F-18, also known as [F-18]-DCFPyL, is a radiopharmaceutical developed for imaging prostate cancer. It binds specifically to prostate-specific membrane antigen (PSMA), allowing for enhanced visualization of cancerous tissues during positron emission tomography (PET) scans. Approved by the FDA in May 2021 and by the EMA in July 2023, Piflufolastat is utilized primarily for staging and detecting prostate cancer metastases or recurrences based on elevated prostate-specific antigen (PSA) levels .
Piflufolastat targets PSMA, a transmembrane glycoprotein that is significantly overexpressed in prostate cancer tissues compared to normal tissues. This binding facilitates the localization of cancerous lesions during imaging procedures. The specific mechanism involves:
- Binding Affinity : Piflufolastat exhibits high affinity for PSMA, which is critical for accurate imaging.
- Radiation Emission : As a positron-emitting agent, it allows for the detection of PSMA-positive lesions through PET imaging.
Pharmacokinetics
The pharmacokinetic profile of Piflufolastat includes:
- Distribution : After intravenous administration, it primarily distributes to the kidneys (16.5%), liver (9.3%), and lungs (2.9%) within 60 minutes .
- Elimination : Approximately 50% of the administered dose is excreted in urine within 8 hours, indicating rapid clearance from the body.
- Half-life : The distribution half-life is approximately 0.17 hours, while the elimination half-life is around 3.47 hours .
Biodistribution Studies
A study involving nine patients evaluated the biodistribution and radiation dosimetry of Piflufolastat. The results indicated significant uptake in prostate cancer lesions, reinforcing its utility in clinical settings .
Organ | Percentage Uptake (%) |
---|---|
Kidneys | 16.5 |
Liver | 9.3 |
Lungs | 2.9 |
Prostate Lesions | High uptake observed |
OSPREY Trial
The OSPREY trial assessed the effectiveness of Piflufolastat in patients with high-risk prostate cancer candidates for surgery. Results showed that:
- Positive Predictive Value : High rates of confirmed metastatic cancer were found in patients with positive PET findings.
- Clinical Utility : The study concluded that Piflufolastat PET/CT can reliably detect sites of disease in men with suspected metastatic prostate cancer .
CONDOR Trial
This trial focused on patients with rising PSA levels post-surgery. Findings included:
- Detection Rates : Enhanced detection rates of recurrent disease were reported, supporting the use of Piflufolastat as a diagnostic tool in clinical practice .
Adverse Effects and Safety Profile
Piflufolastat has a well-established safety profile with minimal adverse effects reported during clinical trials. The most common issues include:
- Radiation Exposure : As with all radiopharmaceuticals, there are considerations regarding radiation exposure; however, safety measures are implemented to mitigate risks.
- Overdosage Management : In cases of overdose, hydration and frequent bladder voiding are recommended to reduce radiation absorption .
Eigenschaften
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWVRJUNLXQDSP-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114097 | |
Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423758-00-2 | |
Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DCFPYL | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIFLUFOLASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.